1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]guanidine
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Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]guanidine is a complex organic compound that features a unique combination of benzodioxin, thiophene, and pyrimidine moieties
Preparation Methods
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]guanidine involves multiple steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through the oxidative ring-expansion of 2-aminobenzothiazoles with olefins under metal-free conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is typically formed through cyclodehydration of 1,2-diacylhydrazines using phosphorous oxychloride as a dehydrating agent.
Coupling Reactions: The final step involves coupling the benzodioxin and pyrimidine rings with the thiophene moiety under specific reaction conditions to form the desired compound.
Chemical Reactions Analysis
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]guanidine undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzodioxin moieties.
Common reagents for these reactions include oxidizing agents like water radical cations and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the benzodioxin and thiophene moieties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with multiple molecular targets.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]guanidine involves its interaction with specific molecular targets. The benzodioxin and thiophene moieties can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability within biological systems .
Comparison with Similar Compounds
Similar compounds include other benzodioxin and thiophene derivatives, such as:
4,4′-Bibenzo[c]thiophene Derivatives: These compounds share the thiophene moiety and have applications in optoelectronics.
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamides: These derivatives have similar benzodioxin structures and are used as antibacterial agents.
The uniqueness of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]guanidine lies in its combination of these moieties, which imparts distinct electronic and chemical properties.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N5O2S/c19-18(20,21)15-9-11(14-2-1-7-29-14)24-17(25-15)26-16(22)23-10-3-4-12-13(8-10)28-6-5-27-12/h1-4,7-9H,5-6H2,(H3,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGNKLXGBGTDHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=NC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)N/C(=N/C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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